(m-Terphenyl-5'-yl)trimethylsilane
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Overview
Description
Preparation Methods
The synthesis of (m-Terphenyl-5’-yl)trimethylsilane typically involves the reaction of diphenylmethylsilyl chloride with trimethylphenylsilanol in an organic solvent such as toluene . The reaction proceeds through several steps, ultimately yielding (m-Terphenyl-5’-yl)trimethylsilane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(m-Terphenyl-5’-yl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(m-Terphenyl-5’-yl)trimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (m-Terphenyl-5’-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule. Additionally, its unique structure enables it to participate in various chemical transformations, contributing to its versatility in research and industrial applications .
Comparison with Similar Compounds
(m-Terphenyl-5’-yl)trimethylsilane can be compared with other similar compounds, such as:
3,5-Diphenyl-1-trimethylsilylbenzene: A closely related compound with similar properties and applications.
Trimethyl(phenyl)silane: Another organosilicon compound used in organic synthesis.
Diphenylmethylsilyl chloride: A precursor in the synthesis of (m-Terphenyl-5’-yl)trimethylsilane.
The uniqueness of (m-Terphenyl-5’-yl)trimethylsilane lies in its specific structure, which provides distinct reactivity and applications compared to other organosilicon compounds .
Properties
IUPAC Name |
(3,5-diphenylphenyl)-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRLUSIWVFXEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347766 |
Source
|
Record name | (m-Terphenyl-5'-yl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128388-53-4 |
Source
|
Record name | (m-Terphenyl-5'-yl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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